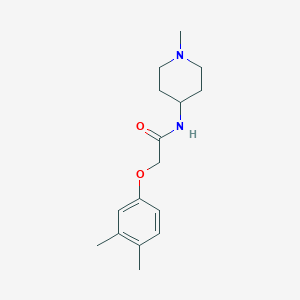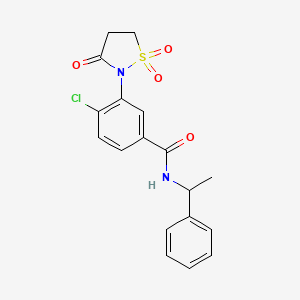
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was originally identified as a compound that could stimulate the production of a cytokine called tumor necrosis factor-alpha (TNF-α), which is known to have anti-tumor effects. In
作用機序
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is not fully understood, but it is believed to involve the stimulation of TNF-α production. TNF-α is a cytokine that is produced by immune cells and is known to have anti-tumor effects. 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (formation of new blood vessels), and the activation of immune cells.
実験室実験の利点と制限
One advantage of 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is that it has been shown to have anti-tumor effects in a variety of cancer types. Another advantage is that it has been shown to enhance the effectiveness of other cancer treatments. However, there are also limitations to using 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide in lab experiments. For example, it has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has poor solubility in water, which can make it difficult to administer.
将来の方向性
There are a number of future directions for the study of 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. One area of research is the development of new formulations of 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide treatment. Additionally, there is interest in exploring the use of 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide in combination with other cancer treatments, such as immunotherapy.
合成法
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride, followed by a reaction with N-methylpiperidine. The resulting product is then treated with acetic anhydride to yield 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been studied extensively for its potential use as an anti-cancer agent. In preclinical studies, 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have anti-tumor effects in a variety of cancer types, including melanoma, lung cancer, and colon cancer. 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-4-5-15(10-13(12)2)20-11-16(19)17-14-6-8-18(3)9-7-14/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAWPTRIMZDBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B5065137.png)

![6-(1-cyclohexen-1-ylacetyl)-3-(3-fluorophenyl)-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5065161.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5065164.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065166.png)
![N-(3-isoxazolylmethyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5065171.png)
![methyl 6-ethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065183.png)
![3,4-dichloro-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5065204.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5065218.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065219.png)
![2-[(4-nitrobenzoyl)amino]ethyl acetate](/img/structure/B5065225.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5065231.png)
![ethyl 1-[(benzylamino)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5065234.png)